N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide and its derivatives have been explored for their cardiac electrophysiological activity. Studies reveal that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potency in in vitro Purkinje fiber assays comparable to sematilide, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Antimicrobial and Anti-inflammatory Properties
Research into this compound derivatives has shown promising results in antimicrobial and anti-inflammatory activities. A series of derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These findings highlight the compound's potential in developing new therapeutic agents with specific combinations of types of activities (Zablotskaya et al., 2013).
DPP-IV Inhibition for Diabetes Treatment
In the field of diabetes research, derivatives of this compound have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These studies have led to the identification of compounds with highly potent DPP-IV inhibitory activity, offering a therapeutic approach for managing type 2 diabetes through the modulation of blood glucose levels (Nitta et al., 2008).
Vulcanization of Rubber
The vulcanization of butadiene-styrene rubber in the presence of sulfenamide accelerators, including compounds related to this compound, has demonstrated the compound's role in improving the mechanical properties of rubber. This research provides valuable insights into the development of advanced materials with enhanced performance (Dogadkin et al., 1956).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-4-7-14(19)17-15-16-12-9-8-11(10-13(12)22-15)23(20,21)18(5-2)6-3/h8-10H,4-7H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDDDFCZOWHDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.